N-メチルシチシンヨウ化水素酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

N-Methylcytisine hydriodide is a natural alkaloid found in the seeds of the Laburnum anagyroides plant. It has been traditionally used as a smoking cessation aid due to its nicotine-like effects. In recent years, it has gained attention as a potential therapeutic agent for various diseases.

科学的研究の応用

N-Methylcytisine hydriodide has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in chromatographic analysis and as a starting material for the synthesis of various derivatives.

Biology: The compound has been studied for its cytotoxic activity against various cancer cell lines.

Medicine: It is being investigated as a potential therapeutic agent for neurodegenerative diseases and as a smoking cessation aid.

Industry: The compound is used in the production of nootropic agents and other pharmaceuticals.

作用機序

Target of Action

N-Methylcytisine hydriodide is a quinolizidine alkaloid that exhibits various forms of biological activity . The primary targets of N-Methylcytisine hydriodide are neuromuscular junctions, specifically the postjunctional nicotinic receptors . These receptors play a crucial role in transmitting signals from neurons to muscle cells, thereby controlling muscle contraction.

Mode of Action

N-Methylcytisine hydriodide interacts with its targets, the postjunctional nicotinic receptors, in a manner similar to acetylcholine . . This interaction results in the modulation of signal transmission at the neuromuscular junction.

Biochemical Pathways

The action of N-Methylcytisine hydriodide affects several biochemical pathways. One of the key pathways influenced by N-Methylcytisine hydriodide is the tryptophan metabolism pathway . This pathway is crucial for the production of several important biomolecules, including serotonin, a neurotransmitter that plays a significant role in mood regulation. N-Methylcytisine hydriodide also influences the synthesis of neurotransmitters and phospholipid metabolism .

Pharmacokinetics

Like other alkaloids, it is likely that n-methylcytisine hydriodide is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of N-Methylcytisine hydriodide, influencing its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of N-Methylcytisine hydriodide’s action are diverse. It has been found to exhibit nootropic activity, which includes mnestic and antihypoxic properties . Additionally, it has been found to have antiradical properties and the ability to affect the DNA-binding activity of the transcription factor HIF-1 . These effects can contribute to its potential therapeutic applications.

Action Environment

The action, efficacy, and stability of N-Methylcytisine hydriodide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of N-Methylcytisine hydriodide, potentially influencing its interaction with its targets . Additionally, factors such as temperature and the presence of other substances can affect the stability and activity of N-Methylcytisine hydriodide .

生化学分析

Cellular Effects

Some studies suggest that it may have anti-inflammatory effects . The specific impact on cell signaling pathways, gene expression, and cellular metabolism remains to be investigated.

Molecular Mechanism

The molecular mechanism of action of N-Methylcytisine hydriodide is not well-defined. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to understand these aspects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylcytisine hydriodide involves several steps. One common method is the nitration of methylcytisine followed by reduction. The nitration is typically carried out using a nitrating system such as sodium nitrate in concentrated sulfuric acid. This process enables the regioselectivity and yield of nitration products to be increased. The nitro group is then reduced using methods such as the action of tin(II) chloride in methanol, aluminum/nickel chloride in tetrahydrofuran, or hydrogenation over palladium on carbon catalyst in ethyl acetate .

Industrial Production Methods

Industrial production of N-Methylcytisine hydriodide often involves the use of high-performance liquid chromatography (HPLC) for the analysis and purification of the compound from plant extracts. The application of columns with alkyl-bonded and phenyl stationary phases is common, although it may lead to weak retention of the compound .

化学反応の分析

Types of Reactions

N-Methylcytisine hydriodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: As mentioned earlier, the nitro group in the compound can be reduced using various reducing agents.

Substitution: Nucleophilic substitution reactions can be performed on the aromatic halide by an amino- or azido-group, followed by reduction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as tin(II) chloride, aluminum/nickel chloride, and palladium on carbon catalyst are used.

Substitution: Nucleophilic substitution reactions often involve the use of sodium azide or other nucleophiles.

Major Products Formed

The major products formed from these reactions include various amino derivatives of N-Methylcytisine, which have been studied for their potential therapeutic properties .

類似化合物との比較

Similar Compounds

Cytisine: A natural alkaloid with similar nicotine-like effects.

Lobeline: Another alkaloid used as a smoking cessation aid.

Anabasine: A pyridine alkaloid with similar pharmacological properties.

Uniqueness

N-Methylcytisine hydriodide is unique due to its specific interaction with nicotinic acetylcholine receptors and its potential therapeutic applications in neurodegenerative diseases and cancer treatment. Its derivatives have shown promising nootropic and cytotoxic activities, making it a valuable compound for further research .

特性

CAS番号 |

20013-22-3 |

|---|---|

分子式 |

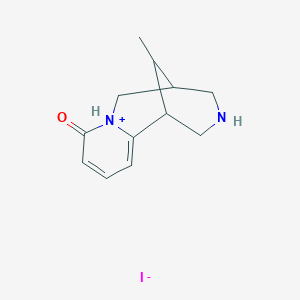

C12H17IN2O |

分子量 |

332.18 g/mol |

IUPAC名 |

(1R,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydroiodide |

InChI |

InChI=1S/C12H16N2O.HI/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9;/h2-4,9-10H,5-8H2,1H3;1H/t9-,10+;/m0./s1 |

InChIキー |

OVECGORDPUPRLI-BAUSSPIASA-N |

SMILES |

CC1C2CNCC1C3=CC=CC(=O)[NH+]3C2.[I-] |

異性体SMILES |

CN1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2.I |

正規SMILES |

CN1CC2CC(C1)C3=CC=CC(=O)N3C2.I |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。